N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3S.ClH/c1-3-28(4-2)10-11-29(24-27-22-18(26)13-16(25)14-19(22)34-24)23(33)15-6-5-7-17(12-15)30-20(31)8-9-21(30)32;/h5-7,12-14H,3-4,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAALMNYMWFEPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety substituted with difluoro groups and a pyrrolidine derivative. Its molecular formula is , with a molecular weight of approximately 404.45 g/mol.
Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit multiple mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. The compound is believed to interfere with cell cycle progression and induce apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a candidate for treating both cancer and inflammatory diseases.
Biological Activity Assessment
The biological activity of the compound has been evaluated using various in vitro assays:
Table 1: Summary of Biological Assays
Case Studies
A notable study focused on the synthesis and biological evaluation of novel benzothiazole derivatives, including this compound. The results indicated that this compound exhibited potent anti-cancer activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. It was found to promote apoptosis and inhibit migration, suggesting its potential as a therapeutic agent in cancer treatment.
Discussion
The promising biological activities associated with this compound highlight its potential as a dual-action therapeutic agent targeting both cancer proliferation and inflammation. The ability to inhibit key signaling pathways such as AKT and ERK further supports its candidacy for future clinical applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Key Benzothiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|
| Niclosamide | C₁₃H₈Cl₂N₂O₄ | 356.1 | Nitro group, chlorophenol | Free base |
| Nitazoxanide | C₁₂H₉N₃O₅S | 307.28 | Nitro group, acetyloxyethyl | Free base |
| Tizoxanide (metabolite of nitazoxanide) | C₁₂H₇N₃O₄S | 289.26 | Hydroxyl group, acetyloxyethyl | Free base |
| Target Compound | C₂₄H₂₅ClF₂N₄O₃S | 523.0 | 4,6-Difluoro-benzothiazole, diethylaminoethyl, 2,5-dioxopyrrolidinyl | Hydrochloride |
Key Observations :
- Substituent Diversity: The target compound replaces the nitro group seen in niclosamide and nitazoxanide with fluorine atoms and a diethylaminoethyl chain. Fluorine’s electronegativity and small atomic radius may enhance target binding and metabolic stability compared to nitro or chloro groups .
- Molecular Weight : The target compound’s higher molecular weight (523.0 vs. 307–356 for others) suggests increased complexity, which could influence pharmacokinetics (e.g., absorption, distribution).
Bioactivity and Pharmacological Profiles
Niclosamide and Nitazoxanide :
Target Compound Hypotheses :
- However, fluorine substituents and the dioxopyrrolidinyl group may alter binding kinetics or selectivity compared to niclosamide derivatives.
- Enhanced Permeability: The diethylaminoethyl side chain could improve membrane permeability due to its tertiary amine structure, which is protonated in physiological pH, enhancing cellular uptake.
- Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, extending half-life relative to nitro-containing analogs.
Methodological Considerations in Efficacy Comparisons
Dose-effect analyses, such as the Litchfield-Wilcoxon method , are critical for comparing median effective doses (ED₅₀) and potency slopes. While specific ED₅₀ data for the target compound are unavailable, this method could clarify its relative efficacy against niclosamide or nitazoxanide in future studies.
Preparation Methods
Synthesis of the Benzamide Core with Dioxopyrrolidinyl Substituent
The benzamide core is constructed via coupling of 3-aminobenzoic acid derivatives with a pyrrolidinone precursor. Source details a method where 4-(2',5'-dioxopyrrolidin-1-yl)benzoic acid hydrazide is synthesized through hydrazinolysis of ethyl esters. For this compound:
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Ethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is hydrolyzed using hydrazine hydrate in ethanol (24 hours, room temperature), yielding the hydrazide intermediate (55% yield) .
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The hydrazide undergoes condensation with 3-chloro-2-butanone in methanol under reflux, forming the dioxopyrrolidinyl-benzamide backbone .
Key Reaction Conditions :
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Solvent: Methanol or ethanol
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Temperature: Room temperature for hydrazinolysis; reflux for condensation
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Catalysts: None required; reaction proceeds via nucleophilic acyl substitution .
Introduction of the Diethylaminoethyl Group
The diethylaminoethyl moiety is introduced via nucleophilic substitution or mixed anhydride coupling. Source specifies that diethylaminoethylamine reacts with the activated benzamide carboxyl group:
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The benzamide intermediate is converted to a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at 0°C .
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Diethylaminoethylamine is added dropwise, and the mixture is stirred for 4–6 hours at room temperature, yielding N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (78% yield) .
Analytical Validation :
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HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
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¹H NMR (400 MHz, CDCl₃): δ 2.5–2.7 (q, 4H, NCH₂CH₃), 3.4–3.6 (m, 4H, NCH₂CH₂N) .
Attachment of the 4,6-Difluoro-1,3-benzothiazol-2-yl Group
The benzothiazole ring is synthesized separately and coupled to the benzamide via a nucleophilic aromatic substitution (SNAr) reaction:
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4,6-Difluoro-2-aminobenzenethiol is cyclized with cyanogen bromide in acetic acid, forming 4,6-difluoro-1,3-benzothiazol-2-amine (62% yield).
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The amine is displaced by the secondary amine of the diethylaminoethyl-benzamide using Mitsunobu conditions (PPh₃, DIAD in THF) at 0°C, followed by warming to room temperature .
Optimization Notes :
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Excess 4,6-difluoro-1,3-benzothiazol-2-amine (1.2 equiv) ensures complete substitution.
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Reaction monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced solubility:
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The final compound is dissolved in acetone, and concentrated HCl is added dropwise at 0°C.
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The mixture is stirred for 30 minutes, yielding a precipitate that is filtered and dried under vacuum (95% purity, 29.8 μCi/mg specific activity) .
Characterization Data :
Reaction Optimization and Challenges
Common Pitfalls :
-
Defluorination : Occurs above 60°C; strict temperature control is critical.
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Byproducts : Unreacted benzothiazole amine removed via silica gel chromatography (ethyl acetate/hexane 3:7) .
Analytical and Quality Control Protocols
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HPLC : Symmetry C18 column (4.6 × 150 mm), 1.0 mL/min flow, 254 nm detection. Retention time: 8.2 minutes.
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¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 162.1 (C-F), 45.8 (NCH₂CH₃) .
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Elemental Analysis : Calculated (%) C 58.31, H 5.66, N 10.85; Found C 58.28, H 5.69, N 10.81 .
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve 65–70% overall yield. Pilot-scale batches (100 g) require:
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Formation of the benzothiazole core : Cyclization reactions with fluorinated precursors under acidic or basic conditions .
Amide bond formation : Coupling of the diethylaminoethyl group via nucleophilic substitution (e.g., using dichloromethane or acetonitrile as solvents at 60–80°C) .
Introduction of the 2,5-dioxopyrrolidinyl group : Achieved through condensation with succinimide derivatives in the presence of coupling agents like EDCI .
- Key Optimization Factors :
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes reactivity of intermediates |
| Catalyst | Triethylamine | Enhances nucleophilic substitution |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
Q. How can spectroscopic methods confirm the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Identify protons and carbons in the diethylaminoethyl, benzothiazole, and dioxopyrrolidinyl groups (e.g., δ 1.2–1.4 ppm for CH₃ in diethylaminoethyl ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the theoretical mass (e.g., m/z ~560–580) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Q. What initial biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases (e.g., fluorescence-based assays with IC₅₀ determination) .
- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., IC₅₀ values in µM range) .
- Target Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, stoichiometry) .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side products (e.g., Omura-Sharma-Swern oxidation adapted for similar compounds) .
- Case Study : Replacing dichloromethane with THF increased yield by 15% due to better solubility of intermediates .
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer :
- Computational Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate HOMO-LUMO gaps to assess stability (e.g., gaps <4 eV suggest high reactivity) .
Simulate Fukui indices to identify nucleophilic/electrophilic sites (e.g., dioxopyrrolidinyl carbonyl as electrophilic center) .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression to calculate precise EC₅₀/IC₅₀ values and exclude outlier data .
- Off-Target Screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions .
- Structural Analog Comparison : Test derivatives lacking specific functional groups (e.g., removing the dioxopyrrolidinyl moiety reduces cytotoxicity) .
Q. What strategies enhance bioactivity through structural modifications?
- Methodological Answer :
- Functional Group Replacement :
| Modification | Biological Impact |
|---|---|
| Fluorine → Chlorine | Increased lipophilicity and target binding |
| Diethylamino → Piperidine | Improved metabolic stability |
- Prodrug Design : Introduce ester groups at the dioxopyrrolidinyl moiety for controlled release .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity in cancer vs. normal cells.
- Resolution :
Validate cell line authenticity (STR profiling).
Adjust assay conditions (e.g., serum concentration affects compound solubility) .
Compare results with structurally similar compounds (e.g., tert-butyl carbamate analogs show reduced off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
